[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid
Overview
Description
[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid: is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of sulfonamide compounds and has a molecular formula of C12H16NO6S. It is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a phenoxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid typically involves the reaction of 4-chlorophenoxyacetic acid with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: [4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxyacetic acid moiety can also interact with various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Phenoxyacetic acid: A simpler analog without the morpholine and sulfonyl groups.
Morpholine derivatives: Compounds containing the morpholine ring but lacking the phenoxyacetic acid moiety.
Sulfonamide compounds: A broad class of compounds containing the sulfonyl group.
Uniqueness: [4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid is unique due to its combination of a morpholine ring, a sulfonyl group, and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the sulfonyl group enhances its reactivity and ability to interact with biological targets, while the morpholine ring provides additional stability and solubility .
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c14-12(15)9-19-10-1-3-11(4-2-10)20(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYDXHLCOKELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.